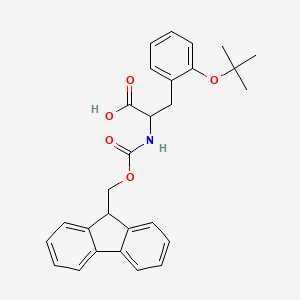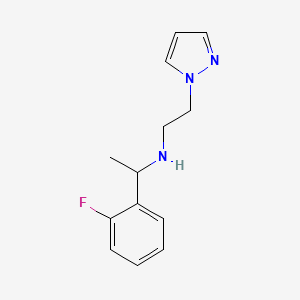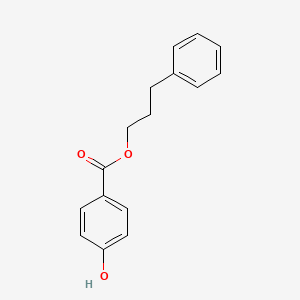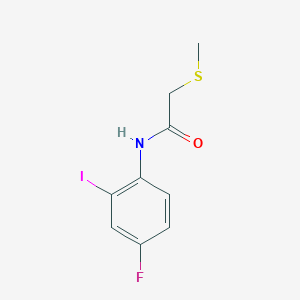
Methyl 7-fluoro-4-hydroxy-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-fluoro-4-hydroxy-2-naphthoate is a fluorinated naphthoate derivative. This compound is of interest due to its unique chemical structure, which combines a naphthalene ring with a fluorine atom and a hydroxyl group. These structural features confer specific chemical and biological properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-fluoro-4-hydroxy-2-naphthoate typically involves the esterification of 7-fluoro-4-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification steps are optimized for efficiency, often involving continuous flow processes and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Methyl 7-fluoro-4-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 7-fluoro-4-oxo-2-naphthoate.
Reduction: Formation of 7-fluoro-4-hydroxy-2-naphthylmethanol.
Substitution: Formation of various substituted naphthoates depending on the nucleophile used.
科学的研究の応用
Methyl 7-fluoro-4-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 7-fluoro-4-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 7-fluoro-4-hydroxy-2-naphthoate: Unique due to the presence of both a fluorine atom and a hydroxyl group on the naphthalene ring.
Methyl 4-hydroxy-2-naphthoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Methyl 7-fluoro-2-naphthoate:
Uniqueness
This compound stands out due to the synergistic effects of the fluorine and hydroxyl groups. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group provides additional reactivity and potential for hydrogen bonding. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H9FO3 |
|---|---|
分子量 |
220.20 g/mol |
IUPAC名 |
methyl 7-fluoro-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9FO3/c1-16-12(15)8-4-7-5-9(13)2-3-10(7)11(14)6-8/h2-6,14H,1H3 |
InChIキー |
ZKKKDKNGWIRVFK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C2C=CC(=CC2=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)



